molecular formula C8H8ClN B12284489 3-Chloro-5-(prop-1-en-2-yl)pyridine

3-Chloro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B12284489
M. Wt: 153.61 g/mol
InChI Key: WGFGLHXUCABKIK-UHFFFAOYSA-N
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Description

3-Chloro-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3-chloro-5-(prop-1-yl)pyridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

    Substitution: Products include 3-amino-5-(prop-1-en-2-yl)pyridine or 3-thio-5-(prop-1-en-2-yl)pyridine.

    Oxidation: Products include 3-chloro-5-(prop-1-en-2-yl)benzaldehyde or 3-chloro-5-(prop-1-en-2-yl)benzoic acid.

    Reduction: The major product is 3-chloro-5-(prop-1-yl)pyridine.

Scientific Research Applications

3-Chloro-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(prop-1-en-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its prop-1-en-2-yl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

3-chloro-5-prop-1-en-2-ylpyridine

InChI

InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3

InChI Key

WGFGLHXUCABKIK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CN=C1)Cl

Origin of Product

United States

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